N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine
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Overview
Description
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine is a compound that features an imidazole ring, a sulfur atom, and an amine group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine typically involves the reaction of 1-methylimidazole with a suitable thiol and an alkylating agent. One common method is the alkylation of 1-methylimidazole with a halogenated thiol under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides are often used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methyl-5-nitro-1H-imidazol-1-yl acetic acid: Another imidazole derivative with different functional groups and applications
Uniqueness
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine is unique due to the presence of both a sulfur atom and an amine group, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C7H13N3S |
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Molecular Weight |
171.27 g/mol |
IUPAC Name |
N-methyl-2-(1-methylimidazol-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C7H13N3S/c1-8-4-6-11-7-9-3-5-10(7)2/h3,5,8H,4,6H2,1-2H3 |
InChI Key |
LGVOWWRVRCQBGW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSC1=NC=CN1C |
Origin of Product |
United States |
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